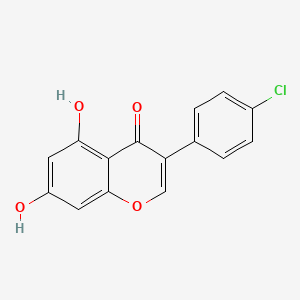

3-(4-Chlorophenyl)-5,7-dihydroxychromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-5,7-dihydroxychromen-4-one, also known as 4-chloro-3-(5,7-dihydroxychromen-4-one), is a naturally occurring plant-derived phenolic compound. It is a yellow-orange crystalline solid that has a molecular formula of C15H10ClO5 and a molar mass of 300.68 g/mol. It is found in a variety of plants, including the bark of the red oak tree (Quercus rubra) and the leaves of the European cherry tree (Prunus avium). 4-chloro-3-(5,7-dihydroxychromen-4-one) has been studied for its potential medicinal properties, and has been used in research for its biochemical and physiological effects.

Applications De Recherche Scientifique

Molecular Structure and Chemical Reactivity Analysis

The scientific research on 3-(4-Chlorophenyl)-5,7-dihydroxychromen-4-one has delved into its molecular structure, electronic properties, and chemical reactivity. Through comprehensive studies, researchers have utilized density functional theory (DFT) to investigate geometrical entities, electronic properties, and chemical reactivity perspectives. Such studies provide detailed insights into bond lengths, bond angles, and the geometrical framework of the compound. Electronic properties like HOMO and LUMO energies were explored using the time-dependent DFT (TD-DFT) method, revealing significant aspects of the compound's chemical behavior. The dipole moment and molecular electrostatic potential surface analysis further elucidate its reactivity and potential applications in scientific research (Adole, Koli, Shinde, & Shinde, 2020).

Adsorption Mechanisms for Environmental-Hormones Removal

Another critical application area is the removal of chlorophenols, a group of environmental hormones (EHs) known for their carcinogenic and toxic properties. Studies employing graphene oxide have elucidated the adsorption mechanism of chlorophenols, indicating that the process is mainly driven by hydrophobic effects, stabilized further by hydrogen bonds and π-π interactions. This mechanism is essential for developing effective strategies for EHs removal from the environment, showcasing the compound's relevance in environmental science and engineering (Wei et al., 2019).

Advanced Oxidation Processes for Water Treatment

The compound's potential in enhancing advanced oxidation processes (AOPs) for water treatment is also notable. AOPs are critical for degrading recalcitrant pollutants in water, and the compound has been associated with Fenton-like reactions and photocatalytic processes. These applications are vital for developing new, more efficient methods for water treatment, ensuring cleaner and safer water resources (Bokare & Choi, 2011).

Photodegradation Studies

Photodegradation studies involving chlorophenols have highlighted the compound's relevance in understanding environmental degradation pathways. Such studies are essential for assessing the environmental fate of chlorophenols and developing strategies for mitigating their impact on ecosystems (Czaplicka & Kaczmarczyk, 2006).

Mécanisme D'action

Target of Action

Many bioactive compounds work by interacting with proteins in the body, such as enzymes or receptors. These proteins are often involved in important biological processes, and the compound can either enhance or inhibit their function .

Mode of Action

The compound might bind to its target protein and change its shape, which can either enhance or inhibit its function. This interaction can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized into different forms, and how it is eventually eliminated from the body .

Result of Action

The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the alleviation of symptoms in a disease context .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. The compound might also be affected by the characteristics of the specific biological environment it is in .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJHCLWEJDJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)